molecular formula C22H26N6O2 B14936039 [4-(2-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

[4-(2-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

Cat. No.: B14936039
M. Wt: 406.5 g/mol
InChI Key: KRXAWDYESMFNBZ-UHFFFAOYSA-N
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Description

[4-(2-ISOPROPYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a tetrazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-ISOPROPYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. This method is favored for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the click chemistry approach, utilizing large reactors and optimizing reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and catalysts would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-(2-ISOPROPYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole and piperazine moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation states of the tetrazole ring, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-ISOPROPYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Candesartan: Another compound featuring a tetrazole ring, used as an angiotensin II receptor antagonist.

    Imidazole Derivatives: Compounds containing imidazole rings, which share some chemical properties with tetrazoles.

Uniqueness

What sets [4-(2-ISOPROPYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE apart is its unique combination of a tetrazole ring and a piperazine moiety, which can confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C22H26N6O2/c1-16(2)28-24-21(23-25-28)17-8-10-18(11-9-17)22(29)27-14-12-26(13-15-27)19-6-4-5-7-20(19)30-3/h4-11,16H,12-15H2,1-3H3

InChI Key

KRXAWDYESMFNBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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